molecular formula C18H22O2 B042176 (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 23392-52-1

(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No. B042176
CAS RN: 23392-52-1
M. Wt: 270.4 g/mol
InChI Key: UWYDUSMQFLTKBQ-BZSNNMDCSA-N
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Description

Cyclopenta[a]phenanthrenes are polycyclic aromatic hydrocarbons structurally related to steroids, with certain derivatives exhibiting carcinogenic activities. The focus on "(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol" involves understanding its synthesis, structure, and properties to explore potential applications and implications in scientific research.

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrenes often involves complex chemical reactions, aiming to introduce specific functional groups that influence the compound's biological activity. For instance, the synthesis of derivatives like 15,16-dihydro-17-oxocyclopenta[a]phenanthrene involves aromatisation processes and the introduction of methoxy, methyl, and dimethyl groups through controlled chemical reactions (Coombs, 1966).

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrenes, including octahydro derivatives, is characterized by their polycyclic framework, which closely resembles that of steroids. Structural analyses, such as X-ray crystallography and molecular orbital calculations, provide insights into the compound's geometric parameters and electron distribution, essential for understanding its chemical behavior and potential interactions (Masnovi et al., 2016).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including electrophilic substitutions, reductions, and oxidations. These reactions alter the compound's structure and properties, affecting its biological activity and potential applications. For example, the introduction of methyl and methoxy groups significantly impacts the compound's mutagenic and carcinogenic properties, as demonstrated through studies on their metabolites and derivatives (Coombs et al., 1974).

Scientific Research Applications

Environmental Impact and Bioremediation

PAHs are of significant concern due to their toxicity, mutagenicity, and persistence in the environment. Sphingomonads, a group of bacteria, have been found to degrade phenanthrene, a PAH structurally related to the compound , highlighting the potential of microbial bioremediation in PAH-contaminated sites (Waigi et al., 2015). This research emphasizes the importance of understanding PAH degradation pathways and the organisms capable of such processes for environmental cleanup efforts.

Pharmacological Research

Phenanthrenes, a subset of PAHs, have garnered attention for their diverse biological activities. Studies have identified over 213 naturally occurring phenanthrenes with various pharmacological potentials, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects (Tóth, Hohmann, & Vasas, 2017). This suggests that compounds with phenanthrene-like structures, including “(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol,” may have untapped pharmacological applications awaiting discovery.

Molecular Biology and Genetic Research

The degradation pathways of PAHs, including enzymes and genes involved, have been a focal point of molecular biology research. Studies on naphthalene and phenanthrene degradation highlight the complex interactions between microbial enzymes and these compounds, offering insights into the genetic and enzymatic mechanisms underlying PAH biotransformation (Zhang et al., 2010). This research is crucial for developing biotechnological applications for PAH remediation and understanding microbial adaptation to toxic compounds.

properties

IUPAC Name

(13S,14S,17S)-13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYDUSMQFLTKBQ-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701047903
Record name Estra-1,3,5(10),8-tetraene-3,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701047903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23392-54-3
Record name 17β-Δ8,9-Dehydroestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23392-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10),8-tetraene-3,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701047903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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